molecular formula C24H19N3O4 B2521932 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide CAS No. 899753-16-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

Cat. No. B2521932
CAS RN: 899753-16-3
M. Wt: 413.433
InChI Key: XRDSPECQPZJWOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthyl-containing compounds is described in the papers. For instance, N-1-Naphthyl-3-oxobutanamide reacts with various reagents to yield a range of heterocyclic compounds, including pyridine derivatives . These reactions typically involve reflux in ethanol/piperidine solution, indicating that similar conditions might be used for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of a related compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, shows that the naphthalene ring is planar and the side chain adopts a conformation that allows the amide and aromatic groups to be approximately parallel . This suggests that in the compound of interest, similar structural features such as planarity and conformational orientation could be present, affecting its chemical reactivity and interactions.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide". However, they do describe the reactivity of naphthyl-containing acetamides in various chemical reactions, such as the inhibition of aminopeptidase N by N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide . This indicates that the compound of interest may also interact with biological targets and could potentially exhibit similar inhibitory properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, the structural analysis of a related compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, reveals that the presence of a methoxy group and the orientation of the side chain can influence the molecule's physical properties, such as solubility and crystallinity . By analogy, the compound of interest may also exhibit unique physical and chemical properties due to its molecular structure.

Scientific Research Applications

Synthesis and Anti-Diabetic Potential

One line of research has focused on the synthesis of derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl compounds to evaluate their anti-diabetic potentials. For instance, Abbasi et al. (2023) synthesized a series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and assessed their potential as anti-diabetic agents by evaluating their inhibitory activities against the α-glucosidase enzyme. The results demonstrated weak to moderate inhibitory activities, indicating their potential utility in type-2 diabetes therapy (Abbasi et al., 2023).

Antibacterial and Antifungal Agents

Another area of research involves the exploration of antibacterial and antifungal properties. For example, compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-yl and related structures have been evaluated for their antimicrobial activities. Studies have shown that certain derivatives possess significant antibacterial and antifungal potential, underscoring the compound's relevance in developing new antimicrobial agents (Abbasi et al., 2020).

Anti-HIV Activity

The anti-HIV activity of naphthalene derivatives, including those related to the compound , has also been investigated. Hamad et al. (2010) synthesized new derivatives and evaluated their inhibitory activity against HIV-1 and HIV-2, discovering potent inhibitors that suggest a pathway for developing new antiviral agents (Hamad et al., 2010).

Enzyme Inhibitory Activities

Research by Abbasi et al. (2019) on the enzyme inhibitory potential of new sulfonamides incorporating benzodioxane and acetamide moieties reveals significant insights. Their study highlighted these compounds' inhibitory activities against α-glucosidase and acetylcholinesterase, pointing to their potential in treating diseases related to enzyme malfunction (Abbasi et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-23(25-19-7-9-21-22(14-19)31-12-11-30-21)15-27-24(29)10-8-20(26-27)18-6-5-16-3-1-2-4-17(16)13-18/h1-10,13-14H,11-12,15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDSPECQPZJWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

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